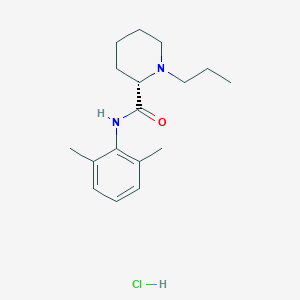

Ropivacaine Hydrochloride

Descripción

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and is indicated for pain and has 6 investigational indications.

Ropivacaine is only found in individuals that have used or taken this drug. It is a local anaesthetic drug belonging to the amino amide group. The name ropivacaine refers to both the racemate and the marketed S-enantiomer. This compound is commonly marketed by AstraZeneca under the trade name Naropin. Local anesthetics such as Ropivacaine block the generation and the conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve impulse, and by reducing the rate of rise of the action potential. Specifically, they block the sodium-channel and decrease chances of depolarization and consequent action potentials. In general, the progression of anesthesia is related to the diameter, myelination and conduction velocity of affected nerve fibers.

See also: Ropivacaine (has active moiety).

Propiedades

IUPAC Name |

(2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O.ClH/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNSIBYYUOEUSV-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048379 | |

| Record name | Ropivacaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98717-15-8 | |

| Record name | Ropivacaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98717-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ropivacaine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098717158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ropivacaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,6-Dimethylphenyl)-1-propyl-piperidin-2-carboxamid Hydrochlorid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROPIVACAINE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35504LBE2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Preclinical Profile of Ropivacaine: An In-depth Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ropivacaine, a long-acting amide local anesthetic, has garnered significant attention in both clinical and preclinical research due to its favorable safety profile, particularly its reduced cardiotoxicity and central nervous system (CNS) toxicity compared to its predecessor, bupivacaine.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of ropivacaine in various preclinical models. It is designed to be a valuable resource for researchers and drug development professionals by presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing key pathways and workflows.

Pharmacodynamics: Unraveling the Anesthetic and Systemic Effects

The primary mechanism of action of ropivacaine is the reversible blockade of voltage-gated sodium channels in nerve fibers, which inhibits the influx of sodium ions necessary for the initiation and conduction of nerve impulses. This action leads to a temporary and localized cessation of nerve conduction, resulting in analgesia.[2]

Sensory and Motor Blockade

Preclinical studies have extensively characterized the sensory and motor blockade properties of ropivacaine, often in comparison to other local anesthetics. A key feature of ropivacaine is its tendency to produce a more pronounced sensory block relative to motor block, an effect attributed to its lower lipid solubility compared to bupivacaine.[2]

Table 1: Pharmacodynamic Effects of Ropivacaine in Rodent Models

| Animal Model | Administration Route & Dose | Sensory Block Assessment | Motor Block Assessment | Key Findings | Reference(s) |

| Rat (Sprague-Dawley) | Sciatic Nerve Block (0.1 mL of 0.5% ropivacaine) | Pin prick test | Toe spreading reflex | Duration of sensory and motor nerve block was longer in diabetic rats compared to non-diabetic rats. | [3] |

| Rat (Wistar) | Sciatic Nerve Block (200 µL of 0.5% ropivacaine) | Thermal withdrawal latency | Not specified | Ropivacaine nanoparticles provided effective analgesia for over 3 days. | [4] |

| Rat | Sciatic Nerve Block (0.1 mL of 0.0625%, 0.125%, and 0.25% ropivacaine) | Not specified | Not specified | Levobupivacaine produced slightly greater degree and duration of functional deficits than ropivacaine at the same dose. | [5] |

| Rat (Infant, Adolescent, Adult) | Sciatic Nerve Block | Nociceptive, proprioceptive blockade | Motor blockade | For a given absolute dose, sciatic blockade in infant rats lasts longer than in adolescents or adults. | [6] |

Systemic Toxicity

A critical aspect of preclinical evaluation is the assessment of systemic toxicity, particularly CNS and cardiovascular effects, which can occur with high plasma concentrations of local anesthetics. Animal models have been instrumental in demonstrating ropivacaine's wider safety margin compared to bupivacaine.

Table 2: Systemic Toxicity of Ropivacaine in Preclinical Models

| Animal Model | Administration Route & Dose | CNS Toxicity Endpoint | Cardiovascular Toxicity Endpoint | Key Findings | Reference(s) |

| Rat | Intravenous infusion (2 mg/kg/min) | Seizures | Dysrhythmias, Asystole | The cumulative doses of ropivacaine that produced seizures, dysrhythmias, and asystole were larger than those of bupivacaine. | [7] |

| Rat (Adult) | Sciatic Nerve Block | Seizures, respiratory distress, apnea | Not specified | The lethal dose in 50% of animals (LD50) of ropivacaine in adult rats was 54 mg/kg, compared to 30 mg/kg for bupivacaine. | [6] |

| Rat | Intravenous | Convulsion, loss of righting reflex, respiratory depression | Not specified | The LD50 of ropivacaine was determined to be 7.29 mg/kg. | [8] |

| Pig | Serratus intercostal fascial plane block (3 mg/kg) | Not assessed | Electrophysiological and hemodynamic parameters | Reached potentially toxic plasma levels without adverse electrophysiological or hemodynamic effects, except for a prolonged QTc interval. | [9] |

Signaling Pathways Modulated by Ropivacaine

Beyond its primary action on sodium channels, recent research has unveiled that ropivacaine can modulate intracellular signaling pathways, suggesting broader therapeutic potential and mechanisms contributing to its effects.

PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade involved in cell proliferation, survival, and migration. Studies have shown that ropivacaine can inhibit this pathway in cancer cells, suggesting potential anti-tumor properties.

TRAF2/PI3K/Akt/NF-κB Pathway

In the context of neuropathic pain, ropivacaine has been shown to mitigate neuroinflammation by inhibiting the Tumor necrosis factor receptor-associated factor 2 (TRAF2)/PI3K/Akt/Nuclear factor-kappa B (NF-κB) signaling pathway. This action leads to a reduction in pro-inflammatory cytokines.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of ropivacaine has been characterized in several preclinical species, providing valuable data for interspecies scaling and prediction of human pharmacokinetics.

Table 3: Pharmacokinetic Parameters of Ropivacaine in Various Preclinical Models

| Animal Model | Administration Route & Dose | Cmax (µg/mL) | Tmax (h) | t½ (h) | CL (mL/min/kg) | Vd (L/kg) | Reference(s) |

| Rat | Subcutaneous (20 mg/kg) | - | - | 10-fold longer than plain solution | - | - | [10] |

| Rabbit (Anesthetized) | Intravenous (doses > 3.67 mg/kg) | Dose-dependent | - | - | 34.5 | 4.7 | [11][12] |

| Dog (Beagle) | Subcutaneous (10 mg/kg, oily delivery system) | 0.58 ± 0.25 | 11.0 ± 1.6 | - | - | - | [7][13][14] |

| Dog | Intravenous (3.0 mg/kg over 15 min) | - | - | - | - | - | [15] |

| Sheep | Epidural (5.0 mL of 0.5% and 0.75%) | - | < 0.13 (8 min) | 3.5 - 4.0 | - | - | [16] |

| Sheep | Epidural (50 mg) | - | - | - | 0.6 (without epinephrine), 0.4 (with epinephrine) | - | [17][18] |

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of preclinical research. This section outlines key methodologies used in the evaluation of ropivacaine.

Sciatic Nerve Block in Rats

This widely used model assesses the efficacy of local anesthetics in producing sensory and motor blockade of the sciatic nerve.

Protocol:

-

Animal Preparation:

-

Acclimatize male Sprague-Dawley or Wistar rats (200-300g) to the laboratory environment for at least 3-5 days.[11]

-

Anesthetize the rat briefly using isoflurane (2-3% in oxygen) in an induction chamber. Confirm proper anesthetic depth by the lack of a pedal withdrawal reflex.[13][19]

-

Apply a sterile ophthalmic ointment to the eyes to prevent corneal drying.[20]

-

-

Injection Procedure:

-

Place the anesthetized rat in a prone position.

-

Identify the injection site near the sciatic notch, located between the greater trochanter and the ischial tuberosity.

-

Insert a 25-27 gauge needle perpendicular to the skin until it contacts the bone, then withdraw slightly.

-

Inject a small volume (e.g., 0.1-0.2 mL) of the ropivacaine solution. The use of a nerve stimulator can enhance accuracy.[3][5]

-

-

Post-Procedure:

-

Monitor the animal during recovery from anesthesia until it is fully ambulatory.[20]

-

House rats individually after the procedure to prevent injury from cage mates.

-

Assessment of Sensory Blockade: Von Frey Test

The von Frey test is a common method to assess mechanical allodynia, a state of pain response to a normally non-painful stimulus.

Protocol:

-

Habituation:

-

Place rats individually in acrylic mesh chambers for 15-30 minutes before testing to allow for acclimation.[21]

-

-

Testing Procedure:

-

Apply calibrated von Frey filaments or an electronic von Frey apparatus to the plantar surface of the hind paw.[21][22]

-

For manual filaments, start with a low-force filament and proceed in an up-down method to determine the 50% withdrawal threshold.[18]

-

For electronic von Frey, apply the filament with increasing force until the rat withdraws its paw. The force at which withdrawal occurs is recorded.[22]

-

Repeat measurements several times with adequate intervals (at least 3-5 minutes) between stimulations on the same paw.[22]

-

Assessment of Motor Function

Motor function can be assessed using various methods that quantify the degree of motor impairment.

Protocol:

-

Toe Spreading Reflex:

-

Gently lift the rat and observe the degree of toe spreading in the affected hind paw. A reduced or absent reflex indicates motor blockade.[3]

-

-

Grasping Test:

-

Allow the rat to grasp a wire mesh or a bar with its hind paws. The strength of the grip can be qualitatively or quantitatively assessed.[23]

-

-

Walking Track Analysis (Sciatic Functional Index - SFI):

Quantification of Ropivacaine in Plasma

Accurate measurement of plasma ropivacaine concentrations is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical methods.[25][26]

Protocol (LC-MS/MS):

-

Sample Preparation:

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

Conclusion

The extensive body of preclinical research on ropivacaine has firmly established its pharmacokinetic and pharmacodynamic profile. Its favorable safety margin, characterized by reduced CNS and cardiotoxicity compared to bupivacaine, is a consistent finding across multiple animal models. The differential sensory-motor blockade offers a potential advantage in clinical settings where motor function preservation is desirable. Furthermore, the emerging understanding of ropivacaine's effects on intracellular signaling pathways opens new avenues for research into its potential applications beyond local anesthesia. This technical guide provides a solid foundation of data and methodologies to support further investigation and development of ropivacaine and other novel local anesthetic agents.

References

- 1. cea.unizar.es [cea.unizar.es]

- 2. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Local anesthetic sciatic nerve block and nerve fiber damage in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Long-term effect of ropivacaine nanoparticles for sciatic nerve block on postoperative pain in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Levobupivacaine Versus Ropivacaine for Sciatic Nerve Block in the Rat | Regional Anesthesia & Pain Medicine [rapm.bmj.com]

- 6. Sciatic nerve blockade in infant, adolescent, and adult rats: a comparison of ropivacaine with bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Systemic toxicity and resuscitation in bupivacaine-, levobupivacaine-, or ropivacaine-infused rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caod.oriprobe.com [caod.oriprobe.com]

- 9. Assessment of cardiotoxicity and plasma ropivacaine concentrations after serratus intercostal fascial plane block in an experimental model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Formulation and evaluation of multilamellar vesicles ropivacaine in pain management - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma | Semantic Scholar [semanticscholar.org]

- 13. mcgill.ca [mcgill.ca]

- 14. research.vt.edu [research.vt.edu]

- 15. researchgate.net [researchgate.net]

- 16. Methods for the experimental functional assessment of rat sciatic nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. protocols.io [protocols.io]

- 18. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 19. kentscientific.com [kentscientific.com]

- 20. az.research.umich.edu [az.research.umich.edu]

- 21. biomed-easy.com [biomed-easy.com]

- 22. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]

- 23. Criteria for assessing peripheral nerve injury. Behavioral and functional assessment in non-operated Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Functional assessment after sciatic nerve injury in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 27. LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and developmental history of ropivacaine as a safer alternative to bupivacaine

An In-depth Guide to the Discovery and Developmental History of a Modern Local Anesthetic

Abstract

The development of ropivacaine represents a significant milestone in the quest for safer and more effective local anesthetics. This technical guide delves into the discovery and developmental history of ropivacaine, positioning it as a rationally designed alternative to bupivacaine, a potent but cardiotoxic predecessor. Through a comprehensive review of preclinical and clinical data, this document outlines the key differentiators between the two agents, focusing on stereochemistry, physicochemical properties, and their profound impact on clinical safety and efficacy. Detailed experimental protocols that were pivotal in establishing ropivacaine's improved safety profile are presented, alongside a comparative analysis of their pharmacodynamic and pharmacokinetic properties. Visualizations of key concepts, including chemical structures, cardiotoxicity pathways, and experimental workflows, are provided to facilitate a deeper understanding of the subject matter for researchers, scientists, and drug development professionals.

Introduction: The Need for a Safer Long-Acting Local Anesthetic

Bupivacaine, a long-acting amide local anesthetic introduced in 1965, gained widespread clinical use due to its prolonged duration of action.[1] However, its clinical utility was marred by reports of severe central nervous system (CNS) and cardiovascular (CV) toxicity, particularly therapy-resistant cardiac arrhythmias, which led to restrictions on its use.[1][2] This created a pressing need for a new long-acting local anesthetic with a comparable efficacy profile but a significantly improved safety margin. The development of ropivacaine was a direct response to this need, born from a deeper understanding of the structure-activity and structure-toxicity relationships of amino-amide local anesthetics.

The Genesis of Ropivacaine: A Tale of Stereochemistry and Lipophilicity

The key to ropivacaine's enhanced safety lies in two fundamental chemical properties: its stereoisomeric purity and its reduced lipophilicity compared to bupivacaine.

2.1. The Significance of a Pure S-Enantiomer

Bupivacaine is a racemic mixture, meaning it contains equal amounts of two enantiomers: the S(-) and R(+) forms.[3] Extensive research revealed that the R(+) enantiomer was associated with a greater propensity for cardiotoxicity.[4][5] In contrast, ropivacaine was developed as a pure S-(-) enantiomer of a mepivacaine derivative.[6] This stereoselective approach was a deliberate strategy to minimize the potential for adverse cardiac events.[3]

2.2. The Role of Reduced Lipophilicity

Ropivacaine's chemical structure is similar to that of bupivacaine, with the primary difference being the substitution of a propyl group for the butyl group on the piperidine nitrogen atom.[6][7] This seemingly minor alteration results in ropivacaine being less lipophilic than bupivacaine.[8][9] This reduced lipophilicity is a critical factor in its improved safety profile, as it is associated with a decreased potential for CNS and cardiotoxicity.[6][8] The lower lipophilicity also contributes to a greater degree of motor-sensory differentiation, meaning it has a more selective action on pain-transmitting nerve fibers (Aδ and C) over motor fibers (Aβ), which can be advantageous when motor blockade is undesirable.[8][9]

Comparative Physicochemical and Pharmacokinetic Properties

The structural differences between ropivacaine and bupivacaine translate into distinct physicochemical and pharmacokinetic profiles, which are summarized in the tables below.

| Property | Ropivacaine | Bupivacaine | Reference(s) |

| Chemical Structure | S-1-propyl-2',6'-pipecoloxylidide | (RS)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | [6] |

| Enantiomeric Form | Pure S(-) enantiomer | Racemic mixture (S(-) and R(+) enantiomers) | [3][6] |

| Molecular Weight (kDa) | 274 | Not explicitly found | [6] |

| pKa (at 25°C) | 8.07 | Not explicitly found | [6] |

| Lipophilicity | Less lipophilic | More lipophilic | [8][9] |

Table 1: Comparative Physicochemical Properties

| Parameter | Ropivacaine | Bupivacaine | Reference(s) |

| Plasma Protein Binding | ~94% (primarily to α1-acid glycoprotein) | Not explicitly found | [10] |

| Volume of Distribution (IV) | ~41 L | Not explicitly found | [6][10] |

| Plasma Clearance (IV) | ~387 mL/min | Not explicitly found | [6] |

| Terminal Half-life (IV) | ~1.8 hours | Not explicitly found | [6][10] |

| Terminal Half-life (Epidural) | ~4.2 hours | Not explicitly found | [6][10] |

Table 2: Comparative Pharmacokinetic Properties (Intravenous and Epidural Administration)

Mechanism of Action and Cardiotoxicity: A Deeper Dive

Both ropivacaine and bupivacaine exert their anesthetic effects by reversibly blocking sodium ion channels in nerve fibers, thereby inhibiting the propagation of action potentials.[10] However, their interactions with cardiac sodium channels differ significantly, which is the primary basis for their differential cardiotoxicity.

4.1. Differential Cardiac Sodium Channel Blockade

Bupivacaine is a more potent blocker of cardiac sodium channels than ropivacaine.[3][11] Studies have shown that bupivacaine has a higher affinity for and slower dissociation from these channels, particularly in the inactivated state, leading to a more pronounced and persistent depression of cardiac conductivity.[3][11] This prolonged blockade can lead to severe cardiac arrhythmias.[11] In contrast, ropivacaine exhibits a faster recovery from sodium channel block, contributing to its lower cardiotoxic potential.[11]

| Parameter | Ropivacaine | Bupivacaine | Reference(s) |

| Open-Channel Block IC50 (µM) | 322.2 ± 29.9 | 69.5 ± 8.2 | [11] |

| Inactivated-State Block IC50 (µM) | 2.73 ± 0.27 | 2.18 ± 0.16 | [11] |

| Recovery from Block | Approximately 2-fold faster | Slower | [11] |

Table 3: Comparative Effects on Human Cardiac SCN5A Channels

4.2. Signaling Pathway of Cardiotoxicity

The cardiotoxicity of local anesthetics is primarily mediated by their effects on cardiac ion channels. The following diagram illustrates the simplified signaling pathway involved.

Caption: Simplified signaling pathway of local anesthetic cardiotoxicity.

Preclinical and Clinical Evidence of Ropivacaine's Safety

The superior safety profile of ropivacaine has been extensively documented in both preclinical and clinical studies.

5.1. Preclinical Studies

Animal studies consistently demonstrated that ropivacaine has a higher threshold for both CNS and cardiac toxicity compared to bupivacaine.[6] Isolated heart preparations showed that bupivacaine isomers had greater negative inotropic and chronotropic effects than ropivacaine isomers.[4][5] Furthermore, bupivacaine was found to suppress intracellular calcium transients and myofibrillar activation more significantly than ropivacaine, further explaining its greater cardiodepressant effects.[12]

5.2. Clinical Trials

Numerous clinical trials have confirmed the efficacy and safety of ropivacaine for various applications, including surgical anesthesia and acute pain management.[8][11] These trials have shown that ropivacaine provides effective anesthesia and analgesia with a lower incidence of motor block compared to bupivacaine at clinically relevant concentrations.[8][9] While both drugs are effective, the reduced risk of systemic toxicity with ropivacaine makes it a preferred choice, especially in procedures requiring large volumes of local anesthetic or in patients with underlying cardiovascular comorbidities.[3][13]

Experimental Protocols

The following sections provide an overview of the methodologies used in key experiments that established the safety and efficacy of ropivacaine.

6.1. Patch-Clamp Electrophysiology for Cardiac Sodium Channel Analysis

Objective: To compare the effects of ropivacaine and bupivacaine on the electrophysiological properties of human cardiac sodium channels (SCN5A).

Methodology:

-

Cell Culture: Human embryonic kidney (HEK-293) cells stably transfected with the human SCN5A gene are cultured under standard conditions.[11]

-

Electrophysiological Recording: The whole-cell patch-clamp technique in the outside-out configuration is used to record sodium currents.[11]

-

Solutions: The extracellular solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 5 HEPES, and 5 glucose, with the pH adjusted to 7.4. The intracellular (pipette) solution contains (in mM): 130 CsF, 10 NaCl, 10 EGTA, and 10 HEPES, with the pH adjusted to 7.2.

-

Drug Application: Bupivacaine and ropivacaine are dissolved in the extracellular solution at various concentrations and applied to the cells.

-

Voltage Protocols:

-

Tonic Block: Cells are held at a holding potential of -120 mV, and depolarizing pulses to 0 mV are applied to elicit sodium currents.

-

Use-Dependent Block: A train of depolarizing pulses is applied to assess the block that develops with repeated channel activation.

-

Inactivated-State Block: A long depolarizing prepulse is used to inactivate the channels before a test pulse is applied to measure the current.

-

-

Data Analysis: The concentration-response curves for the block of open and inactivated channels are fitted with the Hill equation to determine the IC50 values.[11] The time constants for the onset of and recovery from block are also measured.[11]

Caption: Workflow for patch-clamp electrophysiology experiments.

6.2. Isolated Heart (Langendorff) Preparation for Cardiotoxicity Assessment

Objective: To compare the direct cardiac effects of ropivacaine and bupivacaine isomers in an isolated heart model.

Methodology:

-

Animal Model: Guinea pigs are commonly used.[4]

-

Heart Isolation: The heart is rapidly excised and mounted on a Langendorff apparatus.[4]

-

Perfusion: The heart is retrogradely perfused through the aorta with a Krebs-Henseleit solution, oxygenated with 95% O2 and 5% CO2, and maintained at a constant temperature and pressure.

-

Electrode Placement: Bipolar electrodes are placed on the atria and ventricles to measure heart rate and atrioventricular (AV) conduction time.[4]

-

Parameter Measurement: A pressure transducer is placed in the left ventricle to measure left ventricular pressure. Coronary flow is also measured.[4]

-

Drug Administration: Increasing concentrations of ropivacaine and bupivacaine isomers are added to the perfusate.[4]

-

Data Analysis: Changes in heart rate, AV conduction time, left ventricular pressure, and coronary flow are recorded and compared between the different drug isomers and concentrations.[4]

Conclusion

References

- 1. From cocaine to ropivacaine: the history of local anesthetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of bupivacaine and ropivacaine in combination with fentanyl used for walking epidural anesthesia in labor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 5. Differences in cardiotoxicity of bupivacaine and ropivacaine are the result of physicochemical and stereoselective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparision Between Bupivacaine and Ropivacaine in Patients Undergoing Forearm Surgeries Under Axillary Brachial Plexus Block: A Prospective Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative effects of bupivacaine and ropivacaine on intracellular calcium transients and tension in ferret ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bupivacaine ropivacaine levobupivacaine: Topics by Science.gov [science.gov]

Ropivacaine Hydrochloride: A Technical Guide to Solubility and Stability in Buffered Systems

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of ropivacaine hydrochloride in various aqueous buffer systems. The information presented is curated from publicly available scientific literature and pharmacopeial standards, offering valuable insights for formulation development, analytical method development, and stability studies.

Physicochemical Properties of this compound

This compound is an amide-type local anesthetic. Its physicochemical properties are crucial for understanding its behavior in different formulations.

| Property | Value | Reference |

| Chemical Formula | C₁₇H₂₆N₂O · HCl | [1] |

| Molecular Weight | 310.87 g/mol (anhydrous) | [1] |

| pKa (25°C in 0.1 M KCl) | 8.07 | [2][3] |

| Appearance | White crystalline powder | [3] |

Solubility of this compound

The solubility of this compound is significantly influenced by the pH of the medium. As a weak base with a pKa of 8.07, its solubility is higher in acidic conditions where it exists predominantly in its protonated, more water-soluble form.

Solubility in Various Solvents

The following table summarizes the known solubility of this compound in water and other common solvents.

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 25 | 53.8 mg/mL | [2][3] |

| Phosphate Buffered Saline (PBS), pH 7.2 | Not Specified | ~0.25 mg/mL | |

| n-octanol/phosphate buffer, pH 7.4 | 25 | Distribution Ratio: 14:1 | [2][3] |

| Ethanol | Not Specified | ≥10.14 mg/mL | |

| DMSO | Not Specified | ≥58.6 mg/mL |

Note: The solubility of ropivacaine is limited at a pH above 6, and precipitation may occur in alkaline solutions[2][4]. A patent for a ropivacaine formulation also notes that the solubility of a poorly water-soluble salt of ropivacaine at pH 7-8 is less than 2 mg/mL[5].

Effect of pH on Solubility

Stability of this compound

The stability of this compound is a critical factor for its formulation, storage, and clinical use. Degradation can be induced by various stress factors, including pH, temperature, light, and oxidizing agents.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. This compound has been subjected to stress conditions as per the International Council for Harmonisation (ICH) guidelines.

| Stress Condition | Typical Reagents and Conditions | Observed Degradation | Reference |

| Acid Hydrolysis | 0.1N - 1N HCl, reflux at 60°C for 30 minutes to 8 hours | Degradation observed | [6][7][8] |

| Base Hydrolysis | 0.1N - 1N NaOH, reflux at 60°C for 30 minutes to 8 hours | Degradation observed | [6][7][8] |

| Oxidation | 3-9% H₂O₂, room temperature | Degradation observed | [6][9] |

| Thermal Degradation | 105°C for 6 hours | Degradation observed | [6][9] |

| Photolytic Degradation | Exposure to UV light | Degradation observed | [6][9] |

Degradation Products

The primary degradation product of this compound identified in forced degradation studies is 2,6-dimethylaniline[1][10]. A comprehensive list of all potential degradation products under various stress conditions is not exhaustively detailed in the available literature.

Stability in Admixtures

The stability of this compound in combination with other drugs is crucial for clinical practice. One study investigated the stability of ropivacaine (0.2%) mixed with diamorphine in polybags and syringes at different temperatures (4°C, 21°C, and 40°C) for up to 120 days. The study concluded that such solutions can be manufactured and stored for up to one month at 4°C.

Experimental Protocols

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.

Shake-flask solubility determination workflow.

Stability Study (Forced Degradation)

Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.

Forced degradation study workflow.

HPLC Method for Stability Indicating Assay

A validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying this compound and separating it from its degradation products. The following is a representative method based on literature and pharmacopeial information.

Chromatographic Conditions (Example based on USP Monograph) [1][10]

-

Column: C18, 3.9-mm × 15-cm; 4-µm packing

-

Mobile Phase: Acetonitrile and Phosphate buffer (pH 8.0) (1:1)

-

Flow Rate: 1 mL/min

-

Injection Volume: 20 µL

-

Detector: UV at 240 nm

-

Column Temperature: Ambient

System Suitability

-

Resolution: Not less than 6 between ropivacaine and a suitable marker (e.g., bupivacaine).

-

Signal-to-Noise Ratio: Not less than 10 for the analyte peak.

Mechanism of Action and Degradation Pathway

Ropivacaine functions as a local anesthetic by reversibly blocking voltage-gated sodium channels in neuronal membranes, thereby inhibiting nerve impulse propagation[11].

The primary chemical degradation pathway for amide-type local anesthetics like ropivacaine is hydrolysis of the amide bond, particularly under strong acidic or basic conditions, leading to the formation of 2,6-dimethylaniline and a piperidine carboxylic acid derivative.

Simplified hydrolytic degradation pathway.

Conclusion

References

- 1. uspnf.com [uspnf.com]

- 2. baxterpi.com [baxterpi.com]

- 3. Ropivacaine HydrochlorideInjection USP, 0.5% (5 mg/mL) [dailymed.nlm.nih.gov]

- 4. publications.ashp.org [publications.ashp.org]

- 5. WO2017036408A1 - S-(-)-1-propyl-2',6'-aminoxyleneformylpiperidine crystal and sustained release preparation thereof - Google Patents [patents.google.com]

- 6. A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, Ropivacaine, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method | International Journal of Current Research [journalcra.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. ijrpp.com [ijrpp.com]

- 9. researchgate.net [researchgate.net]

- 10. uspnf.com [uspnf.com]

- 11. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Ropivacaine's Effects on Neuronal Cell Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ropivacaine is a long-acting amide local anesthetic widely used for regional anesthesia and pain management. While generally considered to have a favorable safety profile compared to other local anesthetics like bupivacaine, in vitro studies have demonstrated that ropivacaine can exert various effects on neuronal cells, including cytotoxicity, apoptosis, and modulation of key signaling pathways.[1][2][3] Understanding these effects at the cellular and molecular level is crucial for optimizing its clinical use and for the development of safer neuraxial anesthesia techniques. This technical guide provides an in-depth overview of the in vitro characterization of ropivacaine's effects on neuronal cell cultures, summarizing key quantitative data, detailing experimental protocols, and visualizing involved signaling pathways.

Data Presentation: Quantitative Effects of Ropivacaine on Neuronal Cells

The following tables summarize the dose- and time-dependent effects of ropivacaine on neuronal cell viability, apoptosis, and ion channel function as reported in various in vitro studies.

| Cell Line | Concentration | Exposure Time | Effect on Cell Viability | Assay | Reference |

| PC12 | 1% | 48 h | 53.9% decrease | MTT Assay | [1] |

| Dorsal Root Ganglion (DRG) | 3 mM | 4 h | 51% decrease | MTT Assay | [4] |

| SH-SY5Y | 0-10 mM | Not Specified | Dose-dependent decrease | CCK-8 Assay | [5] |

| SK-N-SH | 2.5 mM | Not Specified | Decrease in viability | Not Specified | [6] |

Table 1: Effect of Ropivacaine on Neuronal Cell Viability

| Cell Line | Concentration | Exposure Time | Effect on Apoptosis | Assay | Reference |

| PC12 | 1% | 48 h | Increased apoptosis | TUNEL Staining | [1] |

| Dorsal Root Ganglion (DRG) | 3 mM | 4 h | Apoptosis rate of 25% | Flow Cytometry | [4] |

| SH-SY5Y | Not Specified | Not Specified | Time and dose-dependent increase in apoptosis | Not Specified | [7] |

| SH-SY5Y | 5 mM | Not Specified | Increased apoptosis | Flow Cytometry, Western Blot (Bcl-2, Bax, Caspase 3) | [5] |

Table 2: Pro-apoptotic Effects of Ropivacaine on Neuronal Cells

| Neuron Type | Channel Type | Ropivacaine Concentration | Effect | Reference |

| Rat Dorsal Root Ganglion | TTX-R Na+ channels | IC50: 54 +/- 14 µM | Preferential block over TTX-S channels | [8] |

| Rat Dorsal Root Ganglion | TTX-S Na+ channels | IC50: 116 +/- 35 µM | Blockade | [8] |

| Neonatal Rat Dorsal Horn | High-Voltage-Activated Ca2+ channels | < 50 µM | Increased current | [9] |

| Neonatal Rat Dorsal Horn | High-Voltage-Activated Ca2+ channels | ≥ 50 µM | Decreased current | [9] |

Table 3: Effects of Ropivacaine on Neuronal Ion Channels

Experimental Protocols

Detailed methodologies for key experiments used to characterize ropivacaine's effects are provided below.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate neuronal cells (e.g., PC12, SH-SY5Y) in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Expose the cells to various concentrations of ropivacaine for the desired duration (e.g., 24, 48 hours). Include a vehicle control group.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control group.

Apoptosis Detection (TUNEL Staining)

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) is a method for detecting DNA fragmentation that is a hallmark of late-stage apoptosis.

-

Cell Culture and Treatment: Grow neuronal cells on coverslips and treat with ropivacaine.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

-

TUNEL Reaction: Incubate the cells with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs.

-

Counterstaining: Stain the cell nuclei with a DNA-binding dye (e.g., DAPI).

-

Microscopy: Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus.

-

Quantification: Determine the percentage of TUNEL-positive cells.

Whole-Cell Patch-Clamp Recording

This electrophysiological technique allows the study of ion currents in individual neurons.

-

Cell Preparation: Isolate and culture primary neurons (e.g., DRG neurons) or use a suitable neuronal cell line.

-

Recording Setup: Place the cell-containing dish on the stage of an inverted microscope equipped with micromanipulators.

-

Pipette Fabrication: Pull glass micropipettes and fill them with an appropriate internal solution.

-

Giga-seal Formation: Approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

-

Data Acquisition: Apply voltage protocols to elicit specific ion currents (e.g., sodium or calcium currents) and record the resulting currents before and after the application of ropivacaine.

-

Analysis: Analyze the recorded currents to determine the effects of ropivacaine on channel kinetics (e.g., activation, inactivation, and recovery from inactivation).

Signaling Pathways and Experimental Workflows

The neurotoxic effects of ropivacaine are mediated by the modulation of several intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for their investigation.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Cytotoxicity of local anesthetics in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Quercetin attenuated ropivacaine-induced neurotoxicity in SH-SY5Y cells through upregulating Pim1 and enhancing autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dexmedetomidine protects against Ropivacaine-induced neuronal pyroptosis via the Nrf2/HO-1 pathway [jstage.jst.go.jp]

- 7. Ropivacaine inhibits wound healing by suppressing the proliferation and migration of keratinocytes via the PI3K/AKT/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characteristics of ropivacaine block of Na+ channels in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of bupivacaine and ropivacaine on high-voltage-activated calcium currents of the dorsal horn neurons in newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Ropivacaine's Differential Blockade of Sensory and Motor Nerve Fibers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ropivacaine, a long-acting amide local anesthetic, is distinguished by its clinical profile of providing effective sensory anesthesia with less pronounced motor blockade compared to more lipophilic agents like bupivacaine. This differential blockade is a significant clinical advantage in numerous applications, including labor analgesia and postoperative pain management, where preserving motor function is desirable. This technical guide provides an in-depth exploration of the core mechanisms underlying ropivacaine's selectivity for sensory nerve fibers over motor nerve fibers. It synthesizes quantitative data from preclinical and clinical studies, details key experimental methodologies, and visualizes the critical pathways and concepts. The primary mechanism for this differential effect is attributed to ropivacaine's lower lipophilicity, which hinders its penetration of the thicker myelin sheaths of large motor (Aβ) fibers, while allowing for effective blockade of smaller, thinly myelinated or unmyelinated sensory (Aδ and C) fibers. Furthermore, ropivacaine exhibits a preferential block of specific sodium channel isoforms, particularly the tetrodotoxin-resistant (TTX-R) channels highly expressed in nociceptive neurons, and displays frequency-dependent blockade characteristics that further contribute to its sensory-selective action.

Introduction

Local anesthetics are essential for a wide range of medical procedures, providing reversible blockade of nerve impulse conduction and resulting in temporary loss of sensation in a localized area of the body. The ideal local anesthetic would provide profound sensory blockade, particularly of nociceptive pathways, while minimally affecting motor function. Ropivacaine was developed to approach this ideal, offering a safety advantage and a greater degree of motor-sensory differentiation compared to its structural analog, bupivacaine.[1] Understanding the physicochemical properties, pharmacokinetics, and pharmacodynamics of ropivacaine is crucial for optimizing its clinical use and for the development of future local anesthetics with enhanced selectivity.

Core Mechanisms of Differential Blockade

The differential effect of ropivacaine on sensory and motor nerve fibers is not attributed to a single mechanism but rather a combination of factors, primarily its physicochemical properties and its interaction with specific subtypes of voltage-gated sodium channels.

Physicochemical Properties: The Role of Lipophilicity

A fundamental determinant of a local anesthetic's activity is its lipid solubility. Ropivacaine is less lipophilic than bupivacaine.[1][2] This lower lipophilicity is a key factor in its differential blockade. Motor nerve fibers (Aβ fibers) are large and heavily myelinated, whereas sensory fibers responsible for pain transmission (Aδ and C fibers) are smaller and have thinner myelin sheaths or are unmyelinated.[2] The thicker lipid-rich myelin sheath of motor neurons presents a more significant barrier to the penetration of less lipophilic drugs like ropivacaine.[1] Consequently, higher concentrations of ropivacaine are required to achieve a motor block equivalent to that produced by more lipophilic agents.

Pharmacodynamics: Interaction with Voltage-Gated Sodium Channels

Local anesthetics exert their effects by blocking voltage-gated sodium channels (Nav channels) in the neuronal cell membrane, thereby preventing the influx of sodium ions necessary for the generation and propagation of action potentials.[3] Ropivacaine, like other amide local anesthetics, binds to the intracellular side of the sodium channel.[2]

Ropivacaine exhibits state-dependent binding, meaning it has a higher affinity for sodium channels in the open and inactivated states than in the resting state. This property leads to a phenomenon known as use-dependent or frequency-dependent blockade. Nerves that are firing at a higher frequency are more susceptible to blockade because their sodium channels spend more time in the open and inactivated states. Sensory neurons, particularly those transmitting pain signals, often have high firing rates, making them more sensitive to the effects of ropivacaine than the less frequently firing motor neurons.[4]

Multiple isoforms of voltage-gated sodium channels exist, with different distributions in various nerve fiber types. The tetrodotoxin-resistant (TTX-R) sodium channels, such as Nav1.8, are predominantly expressed in small-diameter sensory neurons (nociceptors) and play a crucial role in the transmission of pain signals. In contrast, tetrodotoxin-sensitive (TTX-S) sodium channels are more prevalent in motor neurons. Research has shown that ropivacaine preferentially blocks TTX-R Na+ channels over TTX-S Na+ channels, which could be a significant contributor to its differential sensory blockade.

Quantitative Data on Differential Blockade

The differential effect of ropivacaine on sensory and motor fibers has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.

| Table 1: In Vitro Potency of Ropivacaine | |

| Parameter | Value |

| IC50 for TTX-S Na+ Currents (rat DRG neurons) | 116 ± 35 µM |

| IC50 for TTX-R Na+ Currents (rat DRG neurons) | 54 ± 14 µM |

| IC50 for Growth Cone Collapse (chick DRG neurons) | ~10-2.5 M |

| IC50 on Compound Action Potential (frog sciatic nerve) | 5.1 ± 0.1 µM |

| DRG: Dorsal Root Ganglion; IC50: Half-maximal inhibitory concentration; TTX-S: Tetrodotoxin-sensitive; TTX-R: Tetrodotoxin-resistant. |

| Table 2: Clinical Comparison of Ropivacaine and Bupivacaine for Epidural Anesthesia in Cesarean Section | ||

| Parameter | Ropivacaine (0.5% or 0.75%) | Bupivacaine (0.5%) |

| Onset of Sensory Block | Clinically similar | Clinically similar |

| Median Duration of Analgesia (T6-S3) | 1.7 - 4.2 hours | 1.8 - 4.4 hours |

| Median Duration of Complete Motor Block | 0.9 hours | 2.5 hours |

| Data from clinical trials show a significantly shorter duration of complete motor block with ropivacaine compared to bupivacaine, while sensory analgesia duration is comparable.[1] |

| Table 3: Onset and Duration of Blockade in Supraclavicular Block (Ropivacaine 0.75% vs. Bupivacaine 0.5%) | ||

| Parameter | Ropivacaine 0.75% (20ml) + Lidocaine 2% (10ml) | Bupivacaine 0.5% (20ml) + Lidocaine 2% (10ml) |

| Sensory Onset | 6.6 minutes | 7.46 minutes |

| Motor Onset | 12.93 minutes | 11.57 minutes |

| Sensory Duration | 548.2 ± 24.62 minutes | 589.2 ± 27.74 minutes |

| Motor Duration | 534.4 ± 27.65 minutes | 596.0 ± 24.70 minutes |

| In this study, the differences in onset and duration of both sensory and motor block between the two groups were not statistically significant.[5] |

| Table 4: ED50 for Motor Block with Intrathecal Administration | |

| Local Anesthetic | ED50 for Motor Block (mg) |

| Ropivacaine | 5.79 (95% CI 4.62-6.96) |

| Levobupivacaine | 4.83 (95% CI 4.35-5.32) |

| Bupivacaine | 3.44 (95% CI 2.55-4.34) |

| ED50: Median effective dose. This data indicates that a higher dose of ropivacaine is required to produce motor block compared to levobupivacaine and bupivacaine.[6] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe key experimental protocols used to investigate the differential blockade of ropivacaine.

Whole-Cell Patch-Clamp Recording on Dorsal Root Ganglion (DRG) Neurons

This protocol is used to measure the effect of ropivacaine on specific sodium channel currents in sensory neurons.

Objective: To determine the half-maximal inhibitory concentration (IC50) of ropivacaine on TTX-S and TTX-R Na+ currents in isolated rat DRG neurons.

Methodology:

-

Neuron Isolation:

-

Euthanize adult Sprague-Dawley rats and dissect the dorsal root ganglia.

-

Enzymatically dissociate the ganglia using a cocktail of collagenase and dispase to obtain a single-cell suspension.

-

Plate the dissociated neurons on poly-L-lysine coated coverslips and culture them for a short period to allow for recovery.

-

-

Electrophysiological Recording:

-

Use a patch-clamp amplifier and data acquisition system.

-

Prepare borosilicate glass microelectrodes with a resistance of 2-5 MΩ when filled with intracellular solution.

-

The standard intracellular solution contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.2 with CsOH.

-

The standard extracellular solution contains (in mM): 140 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, and 10 HEPES, adjusted to pH 7.4 with NaOH.

-

Identify large-diameter neurons for recording TTX-S currents and small-diameter neurons for TTX-R currents.

-

Establish a whole-cell patch-clamp configuration.

-

Apply voltage protocols to elicit sodium currents. For TTX-S currents, hold the membrane potential at -100 mV and apply depolarizing pulses. For TTX-R currents, use a prepulse to -50 mV to inactivate TTX-S channels before the test pulse.

-

Perfuse the recording chamber with extracellular solution containing varying concentrations of ropivacaine.

-

Measure the peak sodium current at each ropivacaine concentration.

-

-

Data Analysis:

-

Construct concentration-response curves by plotting the percentage of current inhibition against the ropivacaine concentration.

-

Fit the data to a Hill equation to determine the IC50 value.

-

Single Nerve Fiber Recording

This ex vivo technique allows for the direct measurement of action potentials from individual sensory and motor nerve fibers.

Objective: To compare the effects of ropivacaine on the conduction velocity and action potential amplitude of Aβ (motor) and Aδ/C (sensory) fibers.

Methodology:

-

Nerve Preparation:

-

Isolate the sciatic nerve from a euthanized rat or mouse.

-

Place the nerve in a recording chamber continuously perfused with oxygenated artificial cerebrospinal fluid (aCSF).

-

Gently tease the nerve trunk into smaller bundles of fibers under a microscope.

-

-

Electrophysiological Recording:

-

Use two pairs of stimulating and recording electrodes.

-

Place the stimulating electrodes at one end of the nerve and the recording electrodes at the other.

-

Apply electrical stimuli of varying intensities to selectively activate different fiber types (Aβ fibers have a lower activation threshold than Aδ and C fibers).

-

Record the compound action potentials (CAPs).

-

Further dissect the nerve to isolate a single functional nerve fiber for single-unit recordings.

-

-

Drug Application:

-

Perfuse the nerve with aCSF containing different concentrations of ropivacaine.

-

Record the changes in conduction velocity and action potential amplitude for each fiber type.

-

-

Data Analysis:

-

Measure the latency and amplitude of the recorded action potentials.

-

Calculate the conduction velocity based on the latency and the distance between the stimulating and recording electrodes.

-

Compare the concentration-dependent effects of ropivacaine on the different nerve fiber types.

-

Clinical Assessment of Sensory and Motor Blockade

Standardized scales and methods are used in clinical trials to quantify the degree of sensory and motor blockade.

Objective: To evaluate the onset, duration, and intensity of sensory and motor block produced by ropivacaine in human subjects.

Methodology:

-

Sensory Blockade Assessment:

-

Pinprick Test: The loss of sensation to a sharp stimulus (e.g., a sterile needle) is assessed at various dermatomes. The level of sensory block is defined as the most cephalad dermatome with no sensation.

-

Cold Sensation: A cold stimulus (e.g., an alcohol swab) is used to assess the blockade of temperature-sensing Aδ fibers.

-

-

Motor Blockade Assessment:

-

Modified Bromage Scale: A qualitative scale used to assess the ability of the patient to move their lower limbs.

-

Bromage 0: Full flexion of knees and feet.

-

Bromage 1: Inability to raise extended legs, but able to move knees and feet.

-

Bromage 2: Inability to flex knees, but able to flex feet.

-

Bromage 3: Complete motor block of the lower limbs.

-

-

Isometric Muscle Force Measurement: A quantitative method where the patient is asked to exert maximal force against a dynamometer to measure muscle strength in specific muscle groups (e.g., quadriceps, gastrocnemius).

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and logical relationships involved in ropivacaine's differential blockade.

Caption: Mechanism of ropivacaine's blockade of voltage-gated sodium channels.

Caption: Factors contributing to ropivacaine's differential blockade.

Caption: Experimental workflow for investigating differential blockade.

Conclusion

Ropivacaine's property of inducing a more profound sensory than motor block is a well-documented and clinically valuable attribute. This technical guide has detailed the multifactorial basis for this differential effect, with lower lipophilicity and preferential blockade of specific sodium channel isoforms being the primary drivers. The provided quantitative data and experimental protocols offer a comprehensive resource for researchers and drug development professionals working to further understand and build upon the principles of selective nerve blockade. Future research may focus on developing local anesthetics with even greater sensory selectivity, potentially by targeting specific sodium channel subtypes with higher precision, leading to improved pain management strategies with fewer motor side effects.

References

- 1. The neurotoxicity of local anesthetics on growing neurons: a comparative study of lidocaine, bupivacaine, mepivacaine, and ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Portico [access.portico.org]

- 4. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. [PDF] Comparison of the Motor and Sensory Block by Ropivacaine and Bupivacaine in Combination with Lignocaine in Supraclavicular Block | Semantic Scholar [semanticscholar.org]

- 6. The relative potencies for motor block after intrathecal ropivacaine, levobupivacaine, and bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Double-Edged Sword of Lipophilicity: A Technical Guide to the Potency and Toxicity of Ropivacaine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ropivacaine, a long-acting amide local anesthetic, has carved a significant niche in regional anesthesia and pain management. Its clinical appeal stems from a favorable sensory-motor block profile and a wider safety margin compared to its more lipophilic counterpart, bupivacaine. This guide delves into the pivotal role of lipophilicity in dictating the anesthetic potency and toxicological profile of ropivacaine. By understanding the intricate relationship between this physicochemical property and the drug's molecular interactions, researchers and drug development professionals can better appreciate its clinical characteristics and explore avenues for future anesthetic development.

The Influence of Lipophilicity on Pharmacodynamics

Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a critical determinant of a local anesthetic's activity. It governs the drug's ability to traverse the lipid-rich nerve membrane to reach its site of action: the voltage-gated sodium channels.[1][2] A higher lipophilicity generally correlates with increased potency and a longer duration of action.[1] This is because a more lipophilic molecule can more readily partition into the nerve membrane, achieving higher concentrations at the receptor site and binding more avidly.[1]

Ropivacaine is structurally similar to bupivacaine, differing only in the substitution on the piperidine nitrogen (a propyl group for ropivacaine versus a butyl group for bupivacaine). This seemingly minor structural change results in ropivacaine being less lipophilic than bupivacaine.[3] This difference in lipophilicity is a key factor underlying their distinct clinical profiles.

Quantitative Data on Physicochemical Properties, Potency, and Toxicity

The following tables summarize key quantitative data comparing ropivacaine with other common local anesthetics.

| Local Anesthetic | Log P (Octanol/Water Partition Coefficient) | pKa | Protein Binding (%) | Molecular Weight ( g/mol ) |

| Ropivacaine | 2.9 [4] | 8.1 [4] | 94 [5] | 274.4 [6] |

| Bupivacaine | 3.41[4] | 8.1[4] | 95 | 288.4 |

| Lidocaine | 2.44[4] | 7.9 | 64 | 234.3 |

| Mepivacaine | 1.95[4] | 7.6 | 77 | 246.4 |

Table 1: Physicochemical Properties of Ropivacaine and Other Local Anesthetics.

| Local Anesthetic | Relative Potency (Sensory Block) | Duration of Action (Peripheral Nerve Block) |

| Ropivacaine | High | Long |

| Bupivacaine | High | Long |

| Lidocaine | Moderate | Moderate |

| Mepivacaine | Moderate | Moderate |

Table 2: Comparative Potency and Duration of Action.

| Local Anesthetic | Intravenous LD50 in Rats (mg/kg) | Relative Cardiotoxicity |

| Ropivacaine | ~54 (adults) [7] | Lower [8][9] |

| Bupivacaine | ~30 (adults)[7] | Higher |

| Lidocaine | - | Moderate |

| Mepivacaine | - | Moderate |

Table 3: Comparative Systemic Toxicity.

Signaling Pathways and Molecular Mechanisms

The primary mechanism of action for all local anesthetics is the blockade of voltage-gated sodium channels in the neuronal cell membrane.[2][10] By binding to the intracellular portion of the channel, ropivacaine prevents the influx of sodium ions that is necessary for the depolarization and propagation of action potentials, thereby blocking nerve conduction.[2][10]

Beyond this primary mechanism, recent research has unveiled the involvement of other signaling pathways in the broader effects of ropivacaine, including its anti-inflammatory and potential anti-cancer properties, as well as its toxicity.

Sodium Channel Blockade

The interaction of ropivacaine with the sodium channel is a complex, state-dependent process. The drug exhibits a higher affinity for the open and inactivated states of the channel than the resting state. This "use-dependent" or "phasic" block means that the degree of blockade increases with the frequency of nerve stimulation.

Anti-inflammatory Signaling: The TRAF2/PI3K/Akt/NF-κB Pathway

Recent studies have indicated that ropivacaine can mitigate neuropathic pain by suppressing neuroinflammation. This effect is mediated through the inhibition of the TRAF2/PI3K/Akt/NF-κB signaling pathway.[11] By downregulating the phosphorylation of key components in this cascade, ropivacaine reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[11]

Cellular Proliferation and Survival: The PI3K/AKT/mTOR Pathway

Ropivacaine has also been shown to influence cell proliferation and survival by inhibiting the PI3K/AKT/mTOR signaling pathway.[6][12] This pathway is crucial for cell growth, and its inhibition by ropivacaine has been observed to suppress the proliferation and migration of certain cell types, including keratinocytes and some cancer cells.[6][12]

The Link Between Lipophilicity and Toxicity

While higher lipophilicity enhances anesthetic potency, it also increases the potential for systemic toxicity.[1] Highly lipophilic local anesthetics can more readily cross the blood-brain barrier, leading to central nervous system (CNS) toxicity, and can also accumulate in the highly perfused and lipid-rich tissues of the heart, resulting in cardiotoxicity.[3]

Ropivacaine's lower lipophilicity compared to bupivacaine is a major contributor to its improved safety profile.[8][9] It exhibits a lower propensity for CNS and cardiovascular toxicity.[8][9] This is reflected in its higher convulsive dose and its reduced depressant effect on myocardial contractility and conduction.[7][13]

Experimental Protocols

A comprehensive understanding of ropivacaine's properties requires robust experimental methodologies. The following sections outline the core protocols used to determine the key parameters discussed in this guide.

Determination of Octanol-Water Partition Coefficient (Log P)

The shake-flask method is the gold standard for experimentally determining the Log P value.

Protocol:

-

Solvent Saturation: Prepare water-saturated octanol and octanol-saturated water by vigorously mixing equal volumes of 1-octanol and purified water for 24 hours, followed by a 24-hour separation period.

-

Drug Solution Preparation: Prepare a stock solution of ropivacaine in the octanol-saturated water.

-

Partitioning: In a separatory funnel, combine a known volume of the ropivacaine aqueous solution with a known volume of the water-saturated octanol.

-

Equilibration: Shake the funnel vigorously for a set period (e.g., 10-30 minutes) to allow for the partitioning of ropivacaine between the two phases.

-

Phase Separation: Allow the phases to separate completely.

-

Concentration Analysis: Carefully separate the aqueous and octanol phases. Determine the concentration of ropivacaine in each phase using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of ropivacaine in the octanol phase to its concentration in the aqueous phase. The Log P is the base-10 logarithm of this value.

In Vivo Assessment of Anesthetic Potency: Rat Sciatic Nerve Block

The rat sciatic nerve block model is a widely used in vivo method to evaluate the potency and duration of action of local anesthetics.

Protocol:

-

Animal Preparation: Anesthetize adult male Sprague-Dawley rats. Shave and sterilize the skin over the sciatic notch.

-

Nerve Localization: Use a nerve stimulator to precisely locate the sciatic nerve. A visible twitch of the paw or leg indicates correct placement.

-

Injection: Inject a defined volume and concentration of ropivacaine solution perineurally.

-

Sensory Block Assessment (Hot Plate or Von Frey Test): At predetermined time intervals, assess the sensory block. The hot plate test measures the latency to a nociceptive response (e.g., paw licking or jumping) when the rat is placed on a heated surface. The Von Frey test uses calibrated filaments to determine the mechanical withdrawal threshold. The duration of the sensory block is the time until the response returns to baseline.[5][9]

-

Motor Block Assessment (Toe Spreading Reflex or Grip Strength): Assess the motor block by observing the toe spreading reflex or measuring grip strength. The duration of the motor block is the time until the function returns to normal.[5]

In Vitro Assessment of Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Protocol:

-

Cell Culture: Seed neuronal or other relevant cell lines in a 96-well plate and culture until they reach the desired confluence.

-

Drug Exposure: Treat the cells with various concentrations of ropivacaine for a specified duration.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[4]

-

Incubation: Incubate the plate to allow viable cells to metabolize the MTT into formazan crystals.[4]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals, resulting in a purple solution.[4][14]

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells. The IC50 (half-maximal inhibitory concentration) can be determined from the dose-response curve.

Ex Vivo Assessment of Cardiotoxicity: Langendorff Isolated Heart Preparation

The Langendorff apparatus allows for the study of the direct effects of drugs on the heart in an ex vivo setting, isolated from systemic influences.

Protocol:

-

Heart Isolation: Anesthetize a small mammal (e.g., rat or guinea pig) and rapidly excise the heart.

-

Cannulation: Cannulate the aorta and mount the heart on the Langendorff apparatus.

-

Retrograde Perfusion: Perfuse the heart retrogradely with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). This perfusion maintains the viability of the heart muscle.

-

Parameter Monitoring: Place electrodes on the heart to record an electrocardiogram (ECG) and insert a balloon into the left ventricle to measure pressure changes (contractility).

-

Drug Administration: After a stabilization period, administer ropivacaine into the perfusate at various concentrations.

-

Data Acquisition: Continuously record cardiac parameters, including heart rate, atrioventricular conduction time (PR interval), ventricular depolarization (QRS duration), and left ventricular developed pressure.

-

Data Analysis: Analyze the changes in these parameters in response to ropivacaine to assess its chronotropic, dromotropic, and inotropic effects.

Conclusion

The lipophilicity of ropivacaine is a fundamental property that intricately governs its anesthetic potency and toxicological profile. Its intermediate lipophilicity, lower than that of bupivacaine, provides a desirable balance, conferring high potency and long duration of action while mitigating the risk of severe CNS and cardiotoxicity. The elucidation of its interactions with various signaling pathways beyond the sodium channel opens new avenues for understanding its complete pharmacological profile and exploring its therapeutic potential in other areas. For researchers and drug development professionals, a thorough appreciation of the role of lipophilicity and the application of robust experimental methodologies are paramount in the ongoing quest for safer and more effective local anesthetics.

References

- 1. Pharmacological modulation of brain Nav1.2 and cardiac Nav1.5 subtypes by the local anesthetic ropivacaine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Whole Cell Patch Clamp Protocol [protocols.io]

- 3. Frontiers | The Median Effective Analgesic Concentration of Ropivacaine in Sciatic Nerve Block Guided by Ultrasound After Arthroscopic Anterior Cruciate Ligament Reconstruction: A Double-Blind Up-Down Concentration-Finding Study [frontiersin.org]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Local anesthetic sciatic nerve block and nerve fiber damage in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sciatic nerve blockade in infant, adolescent, and adult rats: a comparison of ropivacaine with bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. waters.com [waters.com]

- 9. researchgate.net [researchgate.net]

- 10. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ropivacaine mitigates neuropathic pain by inhibiting the activation of the TRAF2/PI3K/Akt/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ropivacaine inhibits wound healing by suppressing the proliferation and migration of keratinocytes via the PI3K/AKT/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An Introduction to Isolated Langendorff Heart: Experimental Considerations and Best Practices | PPTX [slideshare.net]

- 14. MTT (Assay protocol [protocols.io]

An In-depth Technical Guide to the Early-Stage Research on the Anti-inflammatory Properties of Ropivacaine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational, early-stage research investigating the anti-inflammatory properties of the local anesthetic ropivacaine. This document synthesizes key findings from in vitro and in vivo studies, detailing the molecular mechanisms, summarizing quantitative data, and outlining experimental protocols to support further research and development in this area.

Executive Summary

Ropivacaine, a long-acting amide local anesthetic, has demonstrated significant anti-inflammatory effects beyond its primary function of nerve blockade.[1] Early-stage research indicates that ropivacaine can modulate key inflammatory pathways, reduce the production of pro-inflammatory mediators, and influence immune cell function. These properties suggest its potential therapeutic application in conditions characterized by inflammation. This guide delves into the core molecular pathways implicated in ropivacaine's anti-inflammatory action, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, as well as its impact on the NLRP3 inflammasome.

Molecular Mechanisms of Ropivacaine's Anti-inflammatory Action

Ropivacaine exerts its anti-inflammatory effects by modulating several critical signaling pathways involved in the inflammatory response.

Inhibition of NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory processes, regulating the expression of numerous pro-inflammatory genes. Ropivacaine has been shown to suppress the activation of this pathway.[2][3] In lipopolysaccharide (LPS)-stimulated macrophages, ropivacaine inhibits the phosphorylation of key components of the NF-κB pathway, including IκBα and IKKα/β.[4] This inhibition prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the transcription of target genes such as TNF-α, IL-1β, and IL-6.[5][6]

Modulation of MAPK Signaling Pathways

MAPK pathways, including ERK1/2, p38, and JNK, are crucial for transducing extracellular signals to cellular responses, including inflammation. Ropivacaine has been observed to inhibit the phosphorylation of these MAPKs in stimulated immune cells.[2][7] By attenuating MAPK activation, ropivacaine can decrease the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[2]

Inhibition of the NLRP3 Inflammasome